molecular formula C17H19NO10 B561988 2-Nitrophenyl 2,3,4-tri-O-acetyl-b-D-xylopyranoside CAS No. 10256-24-3

2-Nitrophenyl 2,3,4-tri-O-acetyl-b-D-xylopyranoside

Cat. No.: B561988
CAS No.: 10256-24-3
M. Wt: 397.336
InChI Key: RSBQRDKQQIICFV-TWMKSMIVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Nitrophenyl 2,3,4-tri-O-acetyl-b-D-xylopyranoside is a chemical compound with the molecular formula C17H19NO10. It is a derivative of xylopyranoside, featuring a nitrophenyl group and three acetyl groups. This compound is widely used in biomedicine and drug development, particularly for its role in synthesizing diverse compounds.

Biochemical Analysis

Biochemical Properties

2-Nitrophenyl 2,3,4-tri-O-acetyl-b-D-xylopyranoside is known for its role in biochemical reactions, particularly as a substrate for glycosidase enzymes. Glycosidases are enzymes that hydrolyze glycosidic bonds in carbohydrates. This compound interacts with enzymes such as beta-xylosidase, which catalyzes the hydrolysis of beta-D-xylopyranosides into xylose and other products. The interaction between this compound and beta-xylosidase is crucial for studying the enzyme’s activity and specificity .

Cellular Effects

The effects of this compound on various cell types and cellular processes are significant. This compound influences cell function by modulating enzyme activity, which in turn affects cell signaling pathways, gene expression, and cellular metabolism. For instance, the hydrolysis of this compound by beta-xylosidase can lead to changes in the levels of xylose, impacting metabolic pathways and energy production within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with glycosidase enzymes. The compound binds to the active site of beta-xylosidase, where it undergoes hydrolysis to release xylose and 2-nitrophenol. This enzymatic reaction is essential for understanding the catalytic mechanism of beta-xylosidase and other related enzymes. Additionally, the presence of acetyl groups in the compound enhances its stability and solubility, facilitating its use in various biochemical assays .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is generally stable when stored at -20°C, but prolonged exposure to higher temperatures or light can lead to degradation. Over time, the hydrolysis of the compound by glycosidases can result in the accumulation of reaction products, which may influence subsequent biochemical assays. Long-term studies have shown that the compound maintains its activity and specificity under controlled conditions.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound is generally well-tolerated and does not exhibit significant toxicity. At higher doses, it can cause adverse effects such as gastrointestinal disturbances and liver toxicity. Studies have shown that there is a threshold dose beyond which the compound’s toxicity increases significantly, highlighting the importance of careful dosage optimization in experimental settings .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to carbohydrate metabolism. The compound is hydrolyzed by beta-xylosidase to produce xylose and 2-nitrophenol, which can enter various metabolic pathways. Xylose is further metabolized through the pentose phosphate pathway, contributing to the production of NADPH and ribose-5-phosphate, essential for cellular redox balance and nucleotide synthesis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. The compound can interact with specific transporters and binding proteins that facilitate its uptake and localization within cells. Once inside the cell, it accumulates in specific compartments where it interacts with glycosidases and other biomolecules, influencing its biochemical activity .

Preparation Methods

The synthesis of 2-Nitrophenyl 2,3,4-tri-O-acetyl-b-D-xylopyranoside typically involves the acetylation of 2-nitrophenyl xylopyranoside. The reaction conditions often include the use of acetic anhydride and a catalyst such as pyridine. The process involves the protection of hydroxyl groups in the xylopyranoside moiety by acetylation, resulting in the formation of the tri-O-acetyl derivative .

Chemical Reactions Analysis

2-Nitrophenyl 2,3,4-tri-O-acetyl-b-D-xylopyranoside undergoes various chemical reactions, including:

    Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the parent xylopyranoside.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen in the presence of a catalyst.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles.

Scientific Research Applications

2-Nitrophenyl 2,3,4-tri-O-acetyl-b-D-xylopyranoside is extensively used in scientific research, particularly in the following areas:

    Chemistry: It serves as a reagent for the synthesis of various glycosides and other complex molecules.

    Biology: It is used in studies involving carbohydrate metabolism and enzyme activity.

    Medicine: The compound is utilized in drug development, especially for creating drugs targeting oncological, diabetic, and neurogenic ailments.

    Industry: It is employed in the production of specialty chemicals and as an intermediate in the synthesis of other bioactive compounds.

Comparison with Similar Compounds

2-Nitrophenyl 2,3,4-tri-O-acetyl-b-D-xylopyranoside can be compared with other similar compounds such as:

    Methyl p-nitrophenyl 2,3,4-tri-O-acetyl-β-D-glucouronate: Used in carbohydrate chemistry and glycoside synthesis.

    2-Nitrophenyl 2,3,4-tri-O-acetyl-β-D-glucopyranoside: Another derivative used in similar applications but with a different sugar moiety.

The uniqueness of this compound lies in its specific structure, which makes it particularly suitable for certain biochemical applications and synthetic pathways.

Properties

IUPAC Name

[(3R,4S,5R,6S)-4,5-diacetyloxy-6-(2-nitrophenoxy)oxan-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO10/c1-9(19)25-14-8-24-17(16(27-11(3)21)15(14)26-10(2)20)28-13-7-5-4-6-12(13)18(22)23/h4-7,14-17H,8H2,1-3H3/t14-,15+,16-,17+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSBQRDKQQIICFV-TWMKSMIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)OC2=CC=CC=C2[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@@H]1CO[C@H]([C@@H]([C@H]1OC(=O)C)OC(=O)C)OC2=CC=CC=C2[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.